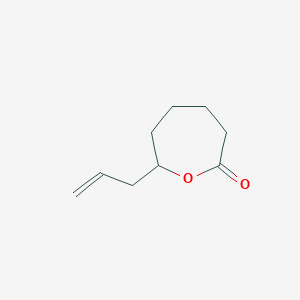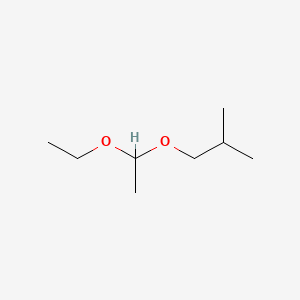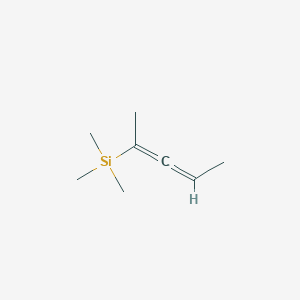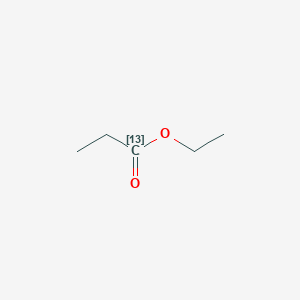
Toluene-4-13C
概要
説明
Toluene-4-13C, also known as Methylbenzene-4-13C, is a carbon-13 labeled isotopologue of toluene. The compound is characterized by the substitution of a carbon-12 atom with a carbon-13 isotope at the para position of the benzene ring. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Toluene-4-13C typically involves the introduction of carbon-13 labeled precursors into the toluene molecule. One common method is the Friedel-Crafts alkylation of benzene-13C with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves the use of carbon-13 enriched methane or methanol as starting materials. These compounds undergo catalytic reforming and subsequent alkylation processes to produce the labeled toluene. The process is optimized to achieve high isotopic purity and yield.
化学反応の分析
Types of Reactions: Toluene-4-13C undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: this compound can be oxidized to produce benzyl alcohol-4-13C, benzaldehyde-4-13C, and benzoic acid-4-13C.
Reduction: The compound can be reduced to form methylcyclohexane-4-13C.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur, leading to the formation of nitrothis compound, toluenesulfonic acid-4-13C, and halotoluenes-4-13C, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Benzyl alcohol-4-13C, benzaldehyde-4-13C, benzoic acid-4-13C.
Reduction: Methylcyclohexane-4-13C.
Substitution: Nitrothis compound, toluenesulfonic acid-4-13C, halotoluenes-4-13C.
科学的研究の応用
Toluene-4-13C is extensively used in scientific research due to its isotopic labeling, which provides unique advantages in various fields:
Chemistry: Used in NMR spectroscopy to study molecular structures, reaction mechanisms, and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of toluene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of toluene-based drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the synthesis of labeled polymers and pharmaceuticals.
作用機序
The mechanism of action of Toluene-4-13C is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a magnetic dipole moment, which allows it to interact with magnetic fields and produce distinct NMR signals. This interaction provides detailed information about the molecular environment and dynamics of the labeled carbon atom.
類似化合物との比較
Toluene-13C7: A fully labeled isotopologue of toluene with all carbon atoms replaced by carbon-13.
Toluene-α-13C: A compound with the methyl carbon labeled with carbon-13.
Toluene-(phenyl-13C6): A compound with the benzene ring carbons labeled with carbon-13.
Uniqueness: Toluene-4-13C is unique due to its specific labeling at the para position, which provides distinct NMR signals that are useful for studying para-substituted toluene derivatives. This specificity allows for detailed analysis of molecular interactions and dynamics that are not possible with other isotopologues.
特性
IUPAC Name |
methyl(413C)cyclohexatriene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=[13CH]C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480405 | |
| Record name | Toluene-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-02-7 | |
| Record name | Toluene-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78218-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















